6-(Pentafluorosulfanyl)-1H-indole
Description
Properties
IUPAC Name |
pentafluoro(1H-indol-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZWPKNTUYVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272119 | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-84-3 | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1379811-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Synthetic Methodologies for 6 Pentafluorosulfanyl 1h Indole and Its Isomers
Vicarious Nucleophilic Substitution (VNS) Strategies
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. The reaction involves the addition of a nucleophile (a carbanion carrying a leaving group) to the aromatic ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. This approach has been effectively adapted for the synthesis of the indole (B1671886) core from appropriately substituted nitro(pentafluorosulfanyl)benzenes.
A highly efficient and atom-economical, two-step synthesis of 6-(pentafluorosulfanyl)-1H-indole and its 5-SF₅ isomer has been developed utilizing a VNS reaction with phenoxyacetonitrile (B46853). researchgate.net This process begins with the VNS reaction of a nitro(pentafluorosulfanyl)benzene with the carbanion of phenoxyacetonitrile. The subsequent intermediate undergoes catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the reductive cyclization to form the indole ring.
The reaction with 1-nitro-3-(pentafluorosulfanyl)benzene yields a mixture of VNS products, with the desired precursor to the 6-SF₅-indole being the major isomer. In contrast, the reaction with 1-nitro-4-(pentafluorosulfanyl)benzene provides only the ortho-substituted product, leading exclusively to the 5-SF₅-indole precursor. researchgate.net
Table 1: VNS Reaction of Nitro(pentafluorosulfanyl)benzenes with Phenoxyacetonitrile
| Starting Material | Product Ratio (ortho:para) | Total Yield |
|---|---|---|
| 1-Nitro-3-(pentafluorosulfanyl)benzene | 85:15 | 73% |
Data sourced from research on the synthesis of pentafluorosulfanyl-containing indoles. researchgate.net
The subsequent catalytic hydrogenation of the nitro-intermediate is a critical step that completes the formation of the indole scaffold. researchgate.net This method is attractive due to its simplicity and efficiency.
An alternative VNS-based strategy employs chloromethyl phenyl sulfone as the carbanion precursor. This multi-step sequence provides access to 2-aryl substituted 5- and 6-(pentafluorosulfanyl)-1H-indoles. researchgate.net The process involves:
VNS Reaction: Reaction of 3- or 4-nitro(pentafluorosulfanyl)benzene with the carbanion of chloromethyl phenyl sulfone.
Nitro Group Reduction: The nitro group of the resulting adduct is reduced to an amine.
Imine Formation: The newly formed aniline (B41778) derivative reacts to form an imine.
Base-Induced Cyclization: The final step involves a base-induced cyclization to construct the indole ring system. researchgate.net
This pathway offers a versatile route to more complex indole derivatives bearing substitution at the C2 position.
The VNS methodology can also be directed towards the synthesis of pentafluorosulfanyl-substituted oxindoles, which are valuable precursors for other indole derivatives. In this approach, the VNS reaction is carried out between a nitro(pentafluorosulfanyl)benzene and ethyl chloroacetate (B1199739). researchgate.net The resulting ester intermediate undergoes reduction of the nitro group, which is then followed by a thermal cyclization. This final heating step induces lactam formation, yielding the corresponding SF₅-containing oxindole. researchgate.net
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed cross-coupling and cyclization reactions represent a cornerstone of modern heterocyclic synthesis, offering high efficiency and functional group tolerance. These methods have been applied to the formation of the indole nucleus from various aniline derivatives.
The direct palladium-catalyzed oxidative coupling of C-H bonds is an advanced strategy for forming indoles. This method can be applied to N-aryl enamines, which are readily prepared from anilines. The process involves an intramolecular cross-dehydrogenative coupling (CDC) to form the C2-C3 bond of the indole ring. This approach is noted for its tolerance of various functional groups. While specific examples starting directly from pentafluorosulfanylaniline derivatives are not extensively detailed in the literature, the general applicability of this method makes it a promising route for the synthesis of this compound from a suitable N-alkenyl-4-(pentafluorosulfanyl)aniline precursor.
The Sonogashira reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. nih.gov This reaction is a key step in a common two-step sequence for indole synthesis. The process typically involves:
Sonogashira Coupling: An appropriately substituted halo-aniline (e.g., 2-bromo-4-(pentafluorosulfanyl)aniline) is coupled with a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Cyclization: The resulting 2-alkynylaniline intermediate undergoes intramolecular cyclization to form the indole ring. This cyclization can be promoted by various catalysts or conditions, often using copper salts or other transition metals. nih.govnih.gov
This sequence provides a modular and flexible route to a wide array of substituted indoles, including those bearing the pentafluorosulfanyl group at the 6-position.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(Pentafluorosulfanyl)-1H-indole |
| 1-Nitro-3-(pentafluorosulfanyl)benzene |
| 1-Nitro-4-(pentafluorosulfanyl)benzene |
| Phenoxyacetonitrile |
| Chloromethyl phenyl sulfone |
| Ethyl chloroacetate |
| 2-Bromo-4-(pentafluorosulfanyl)aniline |
Radical Addition and Cyclization Sequences
Radical Addition of SF5Cl to Alkynyl Systems Followed by Cyclization
A prominent strategy for the synthesis of SF5-indoles involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkynyl systems, followed by a cyclization reaction. nih.govacs.org This method is particularly effective for producing 2-SF5-indoles. The process begins with the radical addition of SF5Cl to a terminal alkyne, a reaction that proceeds efficiently under radical conditions. nih.govbeilstein-journals.org This step is typically followed by a base-induced elimination to form an SF5-substituted alkyne. nih.govacs.org
| Reagent/Condition | Purpose | Reference |
| SF5Cl | Source of the pentafluorosulfanyl radical | nih.govacs.org |
| Radical Initiator (e.g., Et3B) | Initiates the radical addition process | beilstein-journals.org |
| Base (e.g., LiHMDS) | Promotes dehydrochlorination to form the SF5-alkyne | nih.govacs.org |
| Basic Conditions | Induces the final 5-endo-dig cyclization and deprotection | nih.gov |
Telescoped Synthetic Procedures for 2-SF5-(Aza)indoles
To enhance the efficiency and practicality of the synthesis of 2-SF5-indoles and their aza-analogs, telescoped or one-pot procedures have been developed. nih.govacs.org These procedures combine multiple synthetic steps, such as the radical addition of SF5Cl, dehydrochlorination, cyclization, and deprotection, into a single, streamlined process. nih.gov This approach is highly appealing as it reduces the need for purification of intermediates, saves time and resources, and is reproducible on a gram scale. nih.govacs.org
Good to excellent yields have been reported for a variety of 2-SF5-indoles using this telescoped method, demonstrating its tolerance for various functional groups including esters, nitriles, and halides. nih.gov For instance, the synthesis of 2-SF5-indoles from 2-ethynylaniline (B1227618) derivatives has been successfully achieved in a two-step telescoped procedure. nih.gov While NMR yields are often high, isolated yields after chromatographic purification can be lower. nih.gov
Intramolecular Metal-Mediated Cyclization Protocols
Intramolecular metal-mediated cyclization represents another important strategy for the synthesis of SF5-indoles. While the search results primarily focus on palladium-catalyzed cyclizations for indole synthesis in a general context, the principles can be applied to SF5-substituted precursors. mdpi.com For example, a palladium-catalyzed asymmetric 5-endo-hydroamino cyclization of N-(o-tert-butylphenyl)-2-alkynylanilines has been reported for the synthesis of chiral indole derivatives. mdpi.com
The synthesis of this compound has been achieved through a four-step sequence that includes a Sonogashira reaction with (trimethylsilyl)acetylene, followed by a cyclization using a strong base like potassium hydride. thieme-connect.com Transition metal-catalyzed reactions are advantageous due to their high functional group tolerance and ability to create diverse structures. mdpi.com
Atom-Economical Synthetic Pathways to SF5-Indoles
Atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. monash.edu Several atom-economical routes to SF5-indoles have been developed.
One such approach is the vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzenes. thieme-connect.comresearchgate.net This method, followed by catalytic hydrogenation, provides a two-step, atom-economical synthesis of 6- and 5-(pentafluorosulfanyl)-1H-indoles. thieme-connect.comresearchgate.net The use of commercially available gaseous SF5Cl is also considered relatively atom economical. nih.gov Furthermore, a direct and regioselective synthesis of 3-aroyl-N-hydroxy-5-nitroindoles has been achieved through the cycloaddition of 4-nitronitrosobenzene with alkynones, a process that proceeds without a catalyst and with high regioselectivity. nih.gov
Strategic Advantages of Novel Synthetic Routes for SF5-Heterocycles
The development of novel synthetic routes to SF5-heterocycles offers significant strategic advantages. These new methods provide access to previously inaccessible or difficult-to-synthesize molecules, thereby expanding the available chemical space for drug discovery and materials science. acs.orgrsc.org The ability to introduce the SF5 group at various positions on the indole ring allows for fine-tuning of the molecule's physicochemical properties. nih.govacs.org
The strategic incorporation of the SF5 group can lead to enhanced metabolic stability, bioavailability, and lipophilicity. nih.gov For example, the replacement of a hydrogen atom with an SF5 group at the C2-position of indole leads to a significant increase in lipophilicity (log P). acs.org These novel synthetic strategies are crucial for exploring the structure-activity relationships of SF5-containing compounds and for the development of new pharmaceuticals and advanced materials. acs.orgfrontiersin.org The development of robust and scalable synthetic routes is also essential for accelerating the drug development process. rsc.org
Advanced Reactivity Patterns and Transformation Pathways of 6 Pentafluorosulfanyl 1h Indole
Influence of the Pentafluorosulfanyl Group on Indole (B1671886) Core Reactivity
The pentafluorosulfanyl group is more electronegative and lipophilic than the well-studied trifluoromethyl (CF3) group. researchgate.net Its powerful electron-withdrawing effect significantly modulates the reactivity of the indole ring system.
The SF5 group strongly activates aromatic rings for nucleophilic displacement reactions due to its potent electron-withdrawing capabilities. researchgate.netresearchgate.net This property is fundamental to the synthesis of SF5-substituted heterocycles, including 6-(pentafluorosulfanyl)-1H-indole itself. The synthesis often begins with an SF5-substituted nitrobenzene, where the combination of the nitro and SF5 groups renders the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. researchgate.net
For instance, the synthesis of 6-SF5-indoles can be achieved from 3-nitro-1-(pentafluorosulfanyl)benzene. The strong activation provided by the SF5 group facilitates nucleophilic aromatic substitution (SNAr) reactions, which are key steps in building the indole core. researchgate.netbeilstein-journals.org This enhanced reactivity allows for the introduction of various functional groups necessary for subsequent cyclization into the indole ring system. The proclivity of SF5-containing arenes to undergo such displacement reactions is a defining characteristic of their chemistry. researchgate.netresearchgate.net
The activating effect of the SF5 group is particularly evident in the context of Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is a powerful tool for C-C bond formation in electron-deficient aromatic systems. researchgate.net Studies have shown that the pentafluorosulfanyl group activates nitrobenzenes for VNS more effectively than other groups. researchgate.net
The synthesis of this compound often utilizes a VNS reaction on a precursor like 3-nitro(pentafluorosulfanyl)benzene. researchgate.net For example, the reaction with phenoxyacetonitrile (B46853) introduces a cyanomethyl group ortho to the nitro group, which is a crucial step in the Bartoli indole synthesis. The high efficiency of this VNS step is a direct consequence of the activation provided by the SF5 group. researchgate.net Similarly, reaction with chloromethyl phenyl sulfone or ethyl chloroacetate (B1199739) via VNS provides precursors for 2-aryl-substituted SF5-indoles and SF5-oxindoles, respectively. researchgate.netresearchgate.net
| Nucleophile Precursor | Intermediate Product | Final Product Class | Reference |
|---|---|---|---|
| Phenoxyacetonitrile | 2-Cyano-4-(pentafluorosulfanyl)-1-nitrobenzene | This compound | researchgate.net |
| Chloromethyl phenyl sulfone | 2-(Phenylsulfonyl)methyl-4-(pentafluorosulfanyl)-1-nitrobenzene | 2-Aryl-6-(pentafluorosulfanyl)-1H-indole | researchgate.netresearchgate.net |
| Ethyl chloroacetate | Ethyl 2-(2-nitro-4-(pentafluorosulfanyl)phenyl)acetate | 6-(Pentafluorosulfanyl)oxindole | researchgate.netresearchgate.net |
Electrophilic Aromatic Substitution Selectivity on the Indole Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the indole ring is a well-established principle in organic chemistry, with a strong preference for substitution at the C3 position. stackexchange.comnih.gov This preference is attributed to the formation of the most stable cationic intermediate (a 3H-indolium cation), which does not disrupt the aromaticity of the fused benzene (B151609) ring. stackexchange.comic.ac.uk
In the case of this compound, the powerful electron-withdrawing SF5 group is located on the benzene ring. This has two major consequences for EAS reactivity:
Deactivation of the Benzene Ring : The SF5 group significantly deactivates the benzene portion of the indole molecule towards electrophilic attack.
Reinforcement of C3 Selectivity : The inherent nucleophilicity of the pyrrole (B145914) ring, especially at C3, is largely preserved. The deactivation of the benzo moiety further enhances the relative reactivity of the C3 position.
Therefore, electrophilic attack on this compound is predicted to occur almost exclusively at the C3 position. The reaction is driven by the formation of the thermodynamically stable intermediate that maintains the aromaticity of the deactivated SF5-substituted benzene ring. stackexchange.com
Diversification through Derivatization of SF5-Substituted Oxindoles
SF5-substituted oxindoles serve as versatile intermediates for creating a diverse library of functionalized indole derivatives. These oxindoles can be synthesized from nitro(pentafluorosulfanyl)benzenes through a VNS reaction with ethyl chloroacetate, followed by nitro group reduction and lactam formation. researchgate.net
Once formed, these 6-SF5-oxindoles can undergo further transformations:
Knoevenagel Condensation : Reaction with a range of aldehydes in the presence of a base like piperidine (B6355638) leads to the formation of 3-methylidene-1H-indol-2(3H)-ones. This reaction provides a straightforward method to introduce various substituents at the 3-position. researchgate.netsoton.ac.uk
Transformation to Halo-indoles : SF5-containing oxindoles can be converted into 2-halo-substituted SF5-indoles, which are valuable precursors for cross-coupling reactions and further functionalization. researchgate.netresearchgate.net
| Aldehyde | Resulting Product | Reference |
|---|---|---|
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | (3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-6-(pentafluoro-λ6-sulfanyl)-2,3-dihydro-1H-indol-2-one | soton.ac.uk |
| Various Aldehydes | Series of 3-methylidene-1H-indol-2(3H)-ones | researchgate.net |
Transformation into Other Heterocyclic Systems (e.g., SF5-Indazoles)
The synthetic precursors used to generate 6-SF5-indoles can also be strategically diverted to form other important heterocyclic systems, demonstrating the versatility of SF5-functionalized building blocks. A prominent example is the synthesis of 6-SF5-indazoles. researchgate.netnih.govrsc.org
The synthesis starts with SF5-substituted anilines, which are common precursors for both indole and indazole syntheses. Through a sequence involving diazotization and cyclization, these anilines can be efficiently converted into the indazole core. nih.govrsc.org This methodology has been successfully applied to produce various derivatives, including bromo, iodo, and nitro-substituted 6-SF5-indazoles. nih.govrsc.org
A significant application of this transformation was the synthesis of 6-SF5-gamendazole, an analog of the experimental male contraceptive gamendazole, which features a 6-CF3-substituted indazole core. researchgate.netnih.gov This demonstrates the utility of these transformation pathways in medicinal chemistry, allowing for the substitution of a CF3 group with an SF5 group to explore new structure-activity relationships. researchgate.net
Theoretical and Computational Investigations of 6 Pentafluorosulfanyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, conformation, and reactivity of molecules. rsc.org
DFT calculations are instrumental in determining the optimized geometry of molecules. For 6-(pentafluorosulfanyl)-1H-indole, DFT studies would provide precise information on bond lengths, bond angles, and dihedral angles. The geometry of the indole (B1671886) ring itself is not expected to deviate significantly from planarity. However, the orientation of the SF₅ group relative to the indole plane is a key conformational parameter. The sulfur atom of the SF₅ group adopts an octahedral geometry.
While specific DFT-optimized structural data for the 6-SF₅ isomer is not readily found in the literature, studies on similar structures, like other substituted indoles, have demonstrated excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. mdpi.com For a definitive analysis, a computational study would typically be performed using a functional such as B3LYP or ωB97XD with a suitable basis set like 6-311G(d,p) to achieve a reliable optimized structure. rsc.orgresearchgate.net
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is illustrative and not based on published data for this specific molecule.
| Parameter | Predicted Value |
|---|---|
| S-C6 Bond Length | ~1.8 Å |
| Average S-F Bond Length | ~1.6 Å |
| C6-S-F Bond Angles | ~90° and ~180° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. wisc.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, in contrast, would likely have significant contributions from the strongly electron-withdrawing pentafluorosulfanyl group and the benzene (B151609) portion of the indole ring. The presence of the SF₅ group is anticipated to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indole, with a pronounced effect on the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting a potentially higher reactivity compared to indole itself.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound These values are estimations based on the known effects of the SF₅ group and are not from specific calculations on this molecule.
| Molecular Orbital | Predicted Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.0 to -7.0 | Indole Ring (Pyrrole part) |
| LUMO | -1.5 to -2.5 | Benzene Ring and SF₅ Group |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the indole ring and potentially on the C2 and C3 atoms of the pyrrole ring, characteristic of the nucleophilic nature of the indole core. Conversely, the fluorine atoms of the SF₅ group would exhibit negative potential, while a significant region of positive potential would be located around the sulfur atom and the hydrogen atom attached to the indole nitrogen. This positive region on the sulfur, often referred to as a σ-hole, can participate in specific non-covalent interactions. researchgate.net
Charge Distribution Analysis
Natural Population Analysis (NPA), a method within the framework of Natural Bond Orbital (NBO) theory, provides a more chemically intuitive picture of atomic charges and electron delocalization than other methods like Mulliken population analysis. rsc.orgnih.gov A study on the synthesis of pentafluorosulfanyl-containing indoles and oxindoles has utilized NPA charge densities to understand the influence of the SF₅ group on charge delocalization in related carbocation intermediates. researchgate.net
While the specific NPA data for this compound is not publicly available, it is expected that the analysis would reveal a significant positive charge on the sulfur atom and negative charges on the fluorine and nitrogen atoms. The carbon atom attached to the SF₅ group (C6) would also likely carry a partial positive charge due to the strong inductive effect of the substituent. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules. The NBO analysis would also quantify hyperconjugative interactions, such as those between the lone pair of the indole nitrogen and the antibonding orbitals of adjacent C-C bonds, which are crucial for understanding the electronic structure and reactivity. rsc.org
Prediction of Reactivity Descriptors
Based on the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be predicted. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of a molecule's reactivity.
For this compound, the strong electron-withdrawing nature of the SF₅ group would lead to a high electrophilicity index, making the molecule a good electrophile, particularly at the benzene ring. The indole nitrogen, however, retains its nucleophilic character. The regioselectivity of electrophilic substitution reactions on the indole ring (typically at the C3 position) might be affected by the presence of the deactivating SF₅ group on the benzene ring.
Table 3: Predicted Reactivity Descriptors for this compound This table presents a qualitative prediction based on the expected electronic effects of the SF₅ group.
| Descriptor | Predicted Trend | Rationale |
|---|---|---|
| Electrophilicity Index | High | Strong electron-withdrawing SF₅ group |
| Nucleophilicity | Moderate | Nucleophilic indole nitrogen and pyrrole ring |
Elucidation of Electronegativity, Chemical Hardness, Softness, and Electrophilicity
Conceptual Density Functional Theory (DFT) provides a robust framework for quantifying the chemical reactivity of molecules through various descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electronegativity (χ) is a measure of a molecule's ability to attract electrons. Within the DFT framework, it is defined as the negative of the chemical potential (μ).
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A higher value of hardness indicates greater stability and lower reactivity. Conversely, chemical softness (S) is the reciprocal of hardness and signifies a higher propensity for chemical reactions.
The electrophilicity index (ω) represents the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a chemical reaction.
These parameters are mathematically defined as follows:
Electronegativity (χ): χ = -μ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η) = (I + A)² / (4(I - A))
Where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO and A ≈ -ELUMO).
| Parameter | Symbol | Value for this compound |
|---|---|---|
| Electronegativity | χ | Data not available in the cited literature |
| Chemical Hardness | η | Data not available in the cited literature |
| Chemical Softness | S | Data not available in the cited literature |
| Electrophilicity Index | ω | Data not available in the cited literature |
Molecular Modeling and Simulation Approaches for Structural Analysis
Molecular modeling and simulation are indispensable tools for the structural analysis of complex molecules like this compound. These computational techniques provide insights into the three-dimensional geometry, conformational preferences, and intramolecular interactions that govern the molecule's behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometry of molecules. researchgate.net For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its ground-state structure. These calculations can reveal how the bulky and electronegative SF₅ group influences the planarity of the indole ring system. The unique octahedral geometry of the SF₅ group can lead to specific spatial arrangements that may affect its interaction with biological targets. nih.gov
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution. By simulating the motion of atoms over time, MD can provide information on conformational flexibility and the stability of different conformers. For instance, MD simulations have been used to understand the changes in lipophilicity upon fluorination of indole derivatives. nih.gov
The structural insights gained from these modeling and simulation approaches are crucial for understanding the molecule's physicochemical properties and its potential applications. For example, the calculated molecular shape and electrostatic potential surface can inform how the molecule might interact with a protein binding site. While specific modeling studies on this compound are not reported in the reviewed literature, the established methodologies are well-suited for its future investigation.
Advanced Functionalization Strategies for 6 Pentafluorosulfanyl 1h Indole Derivatives
Regioselective Functionalization of the Indole (B1671886) Core
The indole scaffold possesses multiple sites for potential functionalization. Achieving regioselectivity, particularly on the benzene (B151609) ring of an indole, presents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring. mdpi.com For 6-SF5-1H-indole, strategies must account for the electronic influence of the potent SF5 substituent.
Direct C-H functionalization is a powerful, atom-economical approach to modify complex molecules. While the C2 and C3 positions of the indole are most accessible to functionalization, achieving modification at specific positions on the carbocyclic ring, such as C4 or C7, is considerably more difficult. mdpi.com The development of regioselective C-H functionalization methods often relies on the use of directing groups to steer the reaction to a specific site. mdpi.comnih.gov For instance, employing a directing group at the C3 position, such as an aldehyde, has been shown to facilitate C4-alkenylation of the indole core through a six-membered transition state. mdpi.com
While direct C-H functionalization reports on the 6-SF5-indole scaffold itself are limited, the principles established for other indole systems are applicable. The strong electron-withdrawing nature of the SF5 group at the 6-position is expected to influence the reactivity of the C-H bonds at the C5 and C7 positions, potentially enabling regioselective metalation or coupling reactions. Palladium-catalyzed direct arylation has been successfully applied to nitro(pentafluorosulfanyl)benzenes, which are precursors to SF5-indoles, demonstrating the feasibility of C-H activation on SF5-substituted arenes. researchgate.netnih.gov
Once the 6-SF5-1H-indole core is synthesized, further diversification is readily achieved at the more reactive N- and C3-positions of the pyrrole ring. nih.gov A general strategy involves the initial protection of the indole nitrogen, for example as a tosylamide, which facilitates subsequent reactions. nih.gov
This approach allows for a range of downstream functionalizations. Halogenation at the C3-position can be achieved, installing a useful handle for further transformations. These 3-halogenated-6-SF5-indoles can then serve as substrates in various cross-coupling reactions, including Negishi and Heck couplings, or can undergo halogen-metal exchange to facilitate reactions like allylation and cyanation. This post-cyclization diversification provides a modular and efficient route to a wide array of substituted 6-SF5-indole derivatives. nih.gov An alternative method for introducing substituents involves the Vicarious Nucleophilic Substitution (VNS) reaction on SF5-nitrobenzene precursors, which can be used to construct 2-aryl substituted 6-(pentafluorosulfanyl)-1H-indoles. researchgate.net
Cross-Coupling Reactions Involving SF5-Indole Scaffolds
Cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. SF5-indole scaffolds can be effectively utilized in these reactions, either by introducing a reactive handle (e.g., a halogen) onto the indole core or by using a pre-functionalized SF5-arene in the initial synthesis.
A key strategy for creating SF5-containing biaryls, which can be precursors or analogs of functionalized indoles, is the Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides. nih.gov This protocol offers a straightforward method to access diverse SF5-containing aryl derivatives with high efficiency and good regioselectivity. researchgate.netnih.gov
Furthermore, halogenated SF5-indoles are versatile substrates for various palladium-catalyzed cross-coupling reactions. As demonstrated with analogous 2-SF5-indoles, 3-iodo derivatives can readily participate in Negishi, Sonogashira, Stille, and Suzuki reactions, allowing for the introduction of a wide range of alkyl, alkynyl, and aryl groups at the C3-position. mdpi.com This highlights the broad applicability of modern coupling chemistry to elaborate the SF5-indole framework.
| Coupling Reaction | Catalyst/Reagents | Position Functionalized | Reference |
| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | C-H on SF5-arene precursor | nih.gov |
| Negishi Coupling | Pd(dba)₂, SPhos | C3 (from C3-Iodo) | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | C3 (from C3-Iodo) | mdpi.com |
| Suzuki Coupling | Pd Catalyst | C3 (from C3-Iodo) | mdpi.com |
| Heck Coupling | Pd(OAc)₂, KOAc, n-Bu₄NCl | C3 (from C3-Iodo) | mdpi.com |
Preparation of SF5-Containing Amino Acid and Peptide Analogs for Conformational Studies
The incorporation of unnatural amino acids into peptides is a powerful technique for modulating their structure, stability, and biological activity. researchgate.net The SF5 group, due to its unique steric and electronic properties, is an attractive substituent for creating novel amino acid building blocks. researchgate.networktribe.com
A successful route to aromatic SF5-containing amino acids, such as SF5-phenylalanine derivatives, utilizes a Negishi cross-coupling as the key C-C bond-forming step. researchgate.netnih.govresearchgate.net This strategy involves coupling an appropriate zinc reagent derived from an amino acid precursor with a halogenated SF5-arene. researchgate.net For example, the coupling of an organozinc derivative of alanine (B10760859) with bromo- or iodo-pentafluorosulfanyl)benzene in the presence of a palladium catalyst system like Pd(dba)₂ and SPhos affords the target SF5-amino acids in moderate yields. researchgate.networktribe.com
These synthesized SF5-amino acids have been shown to be compatible with standard peptide synthesis protocols. researchgate.netnih.gov They can be successfully incorporated into dipeptides using common coupling reagents like PyBOP, demonstrating their utility as building blocks for creating SF5-modified peptides for conformational and functional studies. researchgate.net
Electrophilic SF5-Arylation of Nucleophiles for SF5-Arene Formation
The term "electrophilic SF5-arylation" can describe reactions where an SF5-aryl moiety is transferred to a nucleophile. This is most commonly achieved through cross-coupling reactions where a halogenated SF5-arene acts as the electrophilic partner. For example, in Suzuki, Negishi, or Sonogashira couplings, the carbon atom of the SF5-arene bearing a halide (I, Br) is the electrophilic site that reacts with the organometallic nucleophile after oxidative addition to the palladium catalyst. mdpi.com
Ortho-Lithiation and Subsequent Functionalization of SF5-Arenes as Precursors
A significant challenge in the synthesis of substituted SF5-arenes is the functionalization of the positions ortho to the SF5 group. nih.gov The SF5 group itself is not a strong directing group for classical electrophilic aromatic substitution, and other methods are required for regiocontrol. nih.govrsc.org
A general and effective method involves the in situ directed ortho-lithiation of SF5-arenes. nih.govrsc.org This is typically achieved using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) at low temperatures (-60 °C) in the presence of an electrophilic trap. rsc.org The reaction proceeds by deprotonation of the C-H bond ortho to the SF5 group, forming a transient ortho-lithiated species that is immediately quenched by the electrophile. nih.gov
It is crucial to maintain low temperatures, as the lithiated intermediate can decompose via benzyne (B1209423) formation at temperatures as low as -40 °C, with the SF5 group acting as a leaving group. nih.govrsc.org This methodology is compatible with a range of functional groups, including fluoro, bromo, iodo, ester, and amide groups, and has been successfully used to introduce silyl, germyl, and stannyl (B1234572) electrophiles. nih.govrsc.org The resulting ortho-functionalized SF5-arenes are valuable precursors for synthesizing more complex structures, such as 7-substituted 6-SF5-indoles. rsc.org
| Base/Conditions | Electrophile | Product Type | Key Feature | Reference |
| LiTMP, THF/pentane, -60 °C | Silyl Chlorides | 2-Silyl-SF5-Arene | High regioselectivity | nih.govrsc.org |
| LiTMP, THF/pentane, -60 °C | Germyl Chlorides | 2-Germyl-SF5-Arene | Broad functional group tolerance | nih.govrsc.org |
| LiTMP, THF/pentane, -60 °C | Stannyl Electrophiles | 2-Stannyl-SF5-Arene | Useful for subsequent cross-coupling | rsc.org |
Comparative Academic Studies with Other Fluorinated Indoles
Analysis of Substituent Electronic Effects (SF₅ vs. CF₃ vs. F) on Indole (B1671886) Core Reactivity
The electronic nature of a substituent on the indole ring profoundly impacts its reactivity, particularly towards electrophilic substitution, which is the characteristic reaction of this π-excessive heterocycle. bhu.ac.in The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing groups known in organic chemistry, a property that significantly deactivates the indole ring. rowansci.com Its effect is considerably stronger than that of the trifluoromethyl (CF₃) group and the fluorine (F) atom.
The electronic influence of these substituents is quantitatively described by Hammett substituent constants (σ). The SF₅ group possesses large positive σ values (σₘ = 0.61, σₚ = 0.68), indicating a powerful electron-withdrawing effect through both resonance and induction. researchgate.netnih.gov These values are greater than those for the CF₃ group (σₘ = 0.43, σₚ = 0.53) and significantly larger than for a fluorine atom (σₘ = 0.34, σₚ = 0.06). researchgate.netnih.govresearchgate.net The strong electron-withdrawing nature of the SF₅ group is comparable to that of a nitro (NO₂) group (σₘ = 0.73, σₚ = 0.78). researchgate.netoup.com
This strong deactivation of the aromatic system by the SF₅ group reduces the nucleophilicity of the indole core. The preferred site for electrophilic attack on indole is the C-3 position, as the resulting cationic intermediate can be stabilized by the nitrogen lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in The presence of a potent electron-withdrawing group like SF₅ at the 6-position diminishes the electron density throughout the ring system, making electrophilic substitution reactions more challenging compared to indoles substituted with CF₃ or F.
In a comparative study of C-5 substituted indole inhibitors of the AAA ATPase p97, electrostatic potential maps illustrated the powerful inductive effect of the SF₅ group on the aromatic π-system. nih.govescholarship.org The study confirmed that, electronically, the SF₅-substituted indole was most similar to the nitro-substituted analogue. nih.govescholarship.org
Table 1: Comparison of Electronic Properties of Substituents A compilation of Hammett constants (meta and para) for SF₅, CF₃, and F groups, illustrating their relative electron-withdrawing strengths.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
|---|---|---|
| -SF₅ | 0.61 nih.gov | 0.68 nih.gov |
| -CF₃ | 0.43 nih.gov | 0.53 nih.gov |
| -F | 0.34 oup.com | 0.06 researchgate.net |
Investigation of Steric Parameters and Their Influence on Molecular Conformation and Interaction
The steric profile of a substituent is as crucial as its electronic properties in dictating molecular shape, conformational preferences, and the potential for intermolecular interactions. The pentafluorosulfanyl group is significantly larger than both the trifluoromethyl group and a fluorine atom, imparting considerable steric bulk. rwth-aachen.de
The SF₅ group has an estimated volume of 55.4 ų, which is intermediate between the smaller CF₃ group (34.6 ų) and the sterically demanding tert-butyl group (76.9 ų). nih.gov This substantial size can encumber rotational freedom around bonds and influence the conformation of molecules. researchgate.net The unique square pyramidal (or octahedral) geometry of the SF₅ group, in contrast to the trigonal pyramidal geometry of the CF₃ group, allows for more specific and selective interactions with biological targets like enzyme active sites. nih.govrsc.org
This steric hindrance has been shown to be a critical factor in directing the stereochemistry of certain reactions. researchgate.net The combination of the SF₅ group's profound dipole moment and its steric demand can be harnessed to control diastereoselectivity in processes that proceed through transition states with significant charge separation. researchgate.netresearchgate.net
In a structure-activity relationship study on p97 inhibitors, the SF₅-analogue was considered sterically closest to the trifluoromethoxy (OCF₃) analogue. nih.gov However, the study also highlighted that steric factors alone could not account for the observed differences in biological activity, as substituents of similar size led to vastly different potencies. nih.gov For instance, the CF₃-substituted indole was sterically matched with a methyl-substituted indole, yet their activities differed significantly, underscoring the complex interplay between steric and electronic effects. nih.govescholarship.org
The influence of the SF₅ group also extends to intermolecular interactions in the solid state. Crystal structure analyses have shown that molecules containing the SF₅ group frequently engage in F···H and F···F contacts, which can dictate crystal packing arrangements. d-nb.info
Table 2: Comparison of Steric Parameters This table presents the calculated molecular volumes for the SF₅ and CF₃ groups, providing a quantitative measure of their steric bulk.
| Substituent | Molecular Volume (ų) | Geometry |
|---|---|---|
| -SF₅ | 55.4 nih.gov | Square Pyramidal |
| -CF₃ | 34.6 nih.gov | Trigonal Pyramidal |
| -F | - | - |
Comparative Studies on the Reactivity and Selectivity in Chemical Transformations
The distinct electronic and steric properties of the SF₅ group compared to CF₃ and F translate into different reactivity and selectivity patterns for the corresponding indole derivatives in chemical transformations. The strong electron-deactivating nature of the 6-SF₅ substituent generally reduces the indole's reactivity in canonical electrophilic substitution reactions.
In comparative biological studies, the substitution pattern has led to surprising outcomes. In the investigation of p97 inhibitors, replacing a C-5 CF₃ group with an SF₅ group resulted in a nearly five-fold decrease in inhibitory activity. nih.gov Intriguingly, the NO₂-analogue, which is electronically very similar to the SF₅-analogue, was the most potent compound in the series, with an activity over 400 times greater than the SF₅ derivative. nih.govnih.gov Conversely, the OCF₃-analogue proved to be a closer biochemical match to the original CF₃ lead compound than the SF₅-analogue was. nih.govnih.gov These findings strongly suggest that a simple correlation between reactivity and either electronic or steric factors is insufficient, and more subtle interactions with the biological target are at play.
The proclivity of arenes containing an SF₅ group to participate in displacement reactions has also been noted. researchgate.net The combination of a strong electron-withdrawing effect and high lipophilicity can make the SF₅-substituted aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, a reaction pathway less common for less-activated indoles.
Analogous Synthetic Strategies for Different Fluorinated Indole Derivatives
The synthesis of fluorinated indoles often relies on strategies that introduce the fluorinated group at an early stage, typically onto a benzene-derived precursor, followed by the construction of the indole ring. Several synthetic routes to 6-(pentafluorosulfanyl)-1H-indole and its isomers have been developed, some of which are analogous to methods used for other fluorinated indoles.
A common and atom-economical pathway to 5- and 6-SF₅-indoles begins with commercially available 4- or 3-nitro(pentafluorosulfanyl)benzene. researchgate.net One approach involves a Vicarious Nucleophilic Substitution (VNS) reaction with a suitable carbanion equivalent (e.g., from phenoxyacetonitrile), followed by catalytic hydrogenation of the nitro group which simultaneously triggers cyclization to form the indole ring. researchgate.net A related strategy for preparing 2-aryl substituted 5- and 6-SF₅-indoles also starts with the corresponding nitro-SF₅-benzene and proceeds through VNS, nitro group reduction, formation of an imine with an aldehyde, and finally a base-induced cyclization. researchgate.net
For the synthesis of indoles with the substituent at the C-2 position, a different strategy is often employed. An efficient synthesis of 2-SF₅-indoles utilizes the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to the alkyne moiety of an ortho-alkynylaniline precursor. nih.govacs.org This is followed by a base-mediated 5-endo-dig cyclization to construct the indole ring system. nih.govacs.org This method is directly analogous to a known synthesis of 2-CF₃-indoles, which employs a similar domino trifluoromethylation/cyclization of ortho-alkynylanilines. acs.org
These examples show a recurring theme in the synthesis of fluorinated indoles: the installation of the desired group onto a simple aromatic precursor (aniline or nitrobenzene) followed by the application of a standard indole synthesis methodology, such as the Fischer, Madelung, or, in these cases, reductive cyclization or cyclization of an ortho-alkynylaniline. The choice of strategy is primarily dictated by the desired position of the substituent on the final indole core.
Table 3: Selected Synthetic Strategies for Fluorinated Indoles A summary of analogous synthetic methods for preparing indoles substituted with SF₅, CF₃, and F groups at various positions.
| Target Compound | Precursor | Key Reaction Steps |
|---|---|---|
| 5- and 6-SF₅-Indoles | Nitro(pentafluorosulfanyl)benzenes researchgate.net | 1. Vicarious Nucleophilic Substitution (VNS) 2. Catalytic Hydrogenation / Reductive Cyclization |
| 2-SF₅-Indoles | o-Ethynylanilines nih.govacs.org | 1. Radical addition of SF₅Cl to alkyne 2. Base-mediated 5-endo-dig cyclization |
| 2-CF₃-Indoles | o-Ethynylanilines acs.org | 1. Trifluoromethylation of alkyne 2. 5-endo-dig cyclization |
| 5-CF₃-Indole Inhibitor | 4-(Trifluoromethyl)aniline | Fischer Indole Synthesis |
| 5-F-Indole | 4-Fluoroaniline | Fischer Indole Synthesis |
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The introduction of the pentafluorosulfanyl group at the 6-position of the indole ring creates a building block with unique electronic and steric properties, making it a valuable precursor for the synthesis of complex molecules. researchgate.netacs.orgnih.gov The SF5 group is considered a "super-trifluoromethyl group" due to its larger size and greater lipophilicity compared to the trifluoromethyl (CF3) group. enamine.net This distinction allows for the synthesis of novel compounds with potentially enhanced biological activity or material properties.
The synthesis of 6-(pentafluorosulfanyl)-1H-indole itself can be achieved through methods like the vicarious nucleophilic substitution (VNS) of 3-nitro(pentafluorosulfanyl)benzene with phenoxyacetonitrile (B46853), followed by catalytic hydrogenation. researchgate.net This provides a direct route to this key building block, which can then be further functionalized. For instance, 2-aryl substituted 6-(pentafluorosulfanyl)-1H-indoles can be efficiently accessed through a sequence involving a VNS reaction with chloromethyl phenyl sulfone, nitro group reduction, imine formation, and base-induced cyclization. researchgate.net
The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various derivatives. The development of synthetic strategies to modify the indole structure is crucial for modulating its physicochemical properties. acs.org The availability of SF5-containing building blocks like this compound allows chemists to construct complex molecules that were previously difficult to access. researchgate.netresearchgate.net
Contribution to the Development of Novel Synthetic Methodologies and Reaction Discovery
The unique reactivity of the SF5 group has spurred the development of new synthetic methodologies. While the initial introduction of the SF5 group can be challenging, research has focused on creating more efficient and practical methods for its incorporation into organic molecules. rowansci.com The availability of compounds like this compound provides a platform for exploring new reactions and transformations involving the SF5 moiety.
For example, the development of methods for the synthesis of SF5-substituted heteroaromatics has been a significant area of research. researchgate.net The synthesis of 2-SF5-(aza)indoles has been achieved through a telescoped procedure involving the radical addition of SF5Cl to 2-ethynyl aniline (B41778) derivatives, followed by cyclization. acs.orgnih.govacademie-sciences.fr This strategy highlights the potential for discovering new cyclization reactions to construct complex heterocyclic systems.
Furthermore, the exploration of cross-coupling reactions involving SF5-substituted substrates is an active area of research. nih.gov The development of efficient palladium-catalyzed reactions, for instance, could provide new avenues for constructing C-C and C-heteroatom bonds in the presence of the SF5 group, expanding the synthetic chemist's toolbox. academie-sciences.fr The study of such reactions not only provides access to new compounds but also deepens the understanding of the reactivity of the SF5 group. digitellinc.comuochb.cz
Exploration in Materials Science for Compounds with Tailored Properties
The distinctive properties of the SF5 group, including its high electronegativity and thermal stability, make it an attractive component for the design of advanced materials with tailored properties. rowansci.comresearchgate.netrsc.org
Optoelectronic Materials Research Involving SF5-Substituted Systems
The pentafluorosulfanyl group is increasingly being utilized in the design of functional materials, particularly in the field of optoelectronics. researchgate.netrsc.org The strong electron-withdrawing nature of the SF5 group can significantly influence the electronic properties of organic molecules, making it a valuable tool for tuning the optoelectronic characteristics of materials. rowansci.comrsc.org
Research has shown that incorporating the SF5 group can modulate the energy levels of organic semiconductors, which is crucial for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net The high thermal and chemical stability imparted by the SF5 group is also a significant advantage for the longevity and reliability of these devices. rowansci.comresearchgate.net
The synthesis of SF5-substituted alkynes, which can serve as building blocks for larger conjugated systems, has been a key area of focus. researchgate.net These alkynes can be prepared through the radical reaction of SF5Cl with ethynylbenziodoxoles. researchgate.net The resulting SF5-substituted systems are being explored for their potential in creating novel materials with enhanced charge transport properties and photostability.
Utility in Biochemical Studies for Investigating Molecular Interactions and Pathways
The unique combination of properties of the SF5 group, including its lipophilicity and strong dipole moment, makes it a valuable tool for probing molecular interactions and biological pathways. researchgate.net The substitution of a trifluoromethyl group with a pentafluorosulfanyl group can lead to significant changes in a molecule's interaction with biological targets.
For instance, the greater steric bulk of the SF5 group compared to the CF3 group can influence the conformation of small molecules by restricting rotational freedom. researchgate.net This can lead to more selective binding to protein receptors. The hydrophobicity of the SF5 group has also been utilized to direct the conformation of peptides. researchgate.netresearchgate.net
A study on SF5-analogues of the drugs Leflunomide and Teriflunomide revealed that the SF5-substituted version of Teriflunomide had a roughly two-fold greater affinity for its target enzyme, human dihydroorotate (B8406146) dehydrogenase (HDHODH). soton.ac.uk Molecular binding studies suggested that the bulkier SF5 group filled the binding pocket more effectively than the CF3 group. soton.ac.uk This highlights the potential of using the SF5 group to enhance the potency and selectivity of bioactive compounds, making this compound and related compounds valuable probes in biochemical research.
Future Research Directions and Scholarly Outlook
Development of Sustainable and Economically Viable Synthetic Routes
The widespread application of SF5-containing compounds, including 6-SF5-indole, has been significantly hampered by the challenges associated with their synthesis. chemrxiv.orgnih.gov Historically, the synthesis of SF5-arenes relied on methods that were often low-yielding and required harsh reagents like molecular fluorine or difficult-to-handle gases such as SF5Cl. chemrxiv.orgclemson.edu While progress has been made, the development of truly sustainable and cost-effective synthetic pathways remains a critical objective.
Current routes to 5- and 6-SF5-indoles often start from commercially available but expensive SF5-anilines or nitro-SF5-benzenes, proceeding through multi-step sequences like the vicarious nucleophilic substitution (VNS). nih.govresearchgate.net These methods, while effective, can generate significant waste and may not be economically feasible for large-scale production. rug.nl The cost of introducing the SF5 group is a major barrier, and reducing it to a level comparable to the trifluoromethyl (CF3) group could dramatically expand the availability of SF5-containing building blocks for discovery chemistry. researchgate.net
Future research should focus on several key areas to improve sustainability and economic viability:
Minimizing Step Count: Developing more convergent and atom-economical syntheses, such as multicomponent reactions (MCRs), could significantly reduce waste and improve efficiency. rug.nl
Avoiding Harsh Reagents: Research into replacing hazardous reagents with milder and safer alternatives is crucial. For instance, recent efforts have focused on developing new reagents for pentafluorosulfanylation that avoid toxic gases and operate under bench-top conditions. researchgate.net
Utilizing Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options, like water or bio-renewable ethanol, aligns with the principles of green chemistry. rug.nlresearchgate.net
Catalytic Methods: Exploring novel metal-catalyzed or photoredox-catalyzed reactions for the direct C-H functionalization of indole (B1671886) with an SF5 source could provide a more direct and efficient route, bypassing the need for pre-functionalized starting materials. nih.gov
An analysis of a modern multicomponent indole synthesis compared to traditional methods highlights the potential for improvement in sustainability metrics.
| Metric | Traditional Indole Synthesis (e.g., Fischer) | Sustainable MCR Indole Synthesis rug.nl |
| Solvent | Often requires high-boiling or hazardous solvents | Ethanol (bio-renewable) |
| Catalyst | Often requires strong acids or metal catalysts | No metal catalyst required |
| Temperature | Frequently requires high temperatures | Room temperature to 70 °C |
| Waste (E-factor) | High | Lower by a factor of >2.5 to 10 |
| Atom Economy | Variable, often moderate | High |
This table illustrates the general advantages of sustainable multicomponent reactions (MCRs) for indole synthesis, a strategy that could be adapted for SF5-indoles.
Achieving these goals will require innovation in synthetic methodology, potentially leading to scalable and cost-effective production of 6-SF5-indole and related compounds. chemrxiv.org
Elucidation of Underexplored Reactivity and Mechanistic Pathways
The electronic properties of the SF5 group are extreme; it is powerfully electron-withdrawing and highly electronegative, more so than the CF3 group. nih.govacs.org This profoundly influences the reactivity of the aromatic ring to which it is attached. While some downstream functionalizations of the SF5-indole scaffold have been demonstrated, primarily at the C3 and N1 positions, a deep and systematic exploration of its reactivity is still needed. nih.govresearchgate.net
Future investigations should aim to:
Map Electrophilic and Nucleophilic Substitution: Systematically study the regioselectivity of various electrophilic aromatic substitution reactions on the 6-SF5-indole core. The powerful electron-withdrawing nature of the SF5 group deactivates the benzene (B151609) ring, and understanding its directing effects is crucial for predictable functionalization.
Explore Metal-Catalyzed Cross-Coupling: Investigate the versatility of 6-SF5-indole as a substrate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at different positions. This would enable the introduction of a wide range of substituents, crucial for building molecular complexity. acs.org
Investigate Unique Reaction Pathways: The unique electronic nature of the SF5-indole might enable novel cycloadditions or rearrangements that are not observed in other indole derivatives. academie-sciences.fr Mechanistic studies, combining experimental evidence with computational analysis, will be vital to uncover and understand these potential pathways. rowansci.com
Functionalization of the Pyrrole (B145914) Ring: While C3-functionalization is common for indoles, exploring the reactivity at the C2 position in the presence of a C6-SF5 group is an area ripe for discovery. Recent work on 2-SF5-indoles has shown that intramolecular cyclization strategies can be effective, but the reactivity of the resulting heterocycle is a distinct area of study. nih.govacs.org
Understanding these mechanistic pathways will not only expand the synthetic chemist's toolkit but also provide deeper insights into the fundamental influence of the SF5 group on heterocyclic systems.
Expansion of the Molecular Library of SF5-Indole Derivatives for Broadened Research Applications
The true value of 6-(pentafluorosulfanyl)-1H-indole lies in its potential as a core building block for new molecules with enhanced properties. chemdiv.com The SF5 group is known to improve metabolic stability, cell membrane permeability, and binding affinity, making it highly attractive for drug discovery and agrochemical research. nih.govnih.gov However, to realize this potential, a broad and diverse library of derivatives must be synthesized and tested.
The strategic goals for expanding the molecular library include:
Systematic Derivatization: Creating a matrix of compounds by systematically modifying every accessible position on the 6-SF5-indole scaffold (N1, C2, C3, C4, C5, and C7) with a variety of functional groups (e.g., halogens, alkyls, aryls, nitriles). researchgate.netresearchgate.net
Introduction of Pharmacophores: Incorporating known pharmacologically active fragments onto the 6-SF5-indole core to create new chemical entities for biological screening. chemdiv.com
Development for Materials Science: Synthesizing conjugated oligomers and polymers containing the 6-SF5-indole unit to explore their potential in organic electronics, such as OLEDs or OFETs, where the electron-accepting properties of the SF5 group could be advantageous. acs.org
The table below outlines potential diversification points on the 6-SF5-indole scaffold and the rationale for their exploration.
| Position | Type of Functionalization | Rationale for Research Application |
| N1 | Alkylation, Arylation, Acylation | Modulate solubility, metabolic stability, and receptor interaction. nih.gov |
| C2 | Arylation, Halogenation | Introduce diverse substituents for structure-activity relationship (SAR) studies. researchgate.net |
| C3 | Alkylation, Halogenation, Cyanation | Common point for indole functionalization; explore impact of SF5 group on reactivity and biological activity. nih.govresearchgate.net |
| C4, C5, C7 | C-H Activation, Halogenation | Access novel substitution patterns to fine-tune electronic properties and steric profile. |
This expansion of the molecular library is essential for comprehensive structure-activity relationship (SAR) studies and the discovery of novel lead compounds in a range of applications. researchgate.netnih.gov
Predictive Modeling and Computational Design of SF5-Containing Systems
The complexity and size of the SF5 group present significant challenges for quantum chemical calculations. rowansci.com However, overcoming these hurdles is essential for accelerating the design and discovery of new SF5-containing molecules. Predictive modeling can provide deep insights into molecular properties and reactivity, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive trial-and-error experimentation.
Future research in this area should focus on:
Developing Efficient Computational Methods: Creating and validating computational strategies that can accurately and efficiently model the properties of SF5-containing systems. This may involve leveraging machine learning algorithms combined with quantum chemistry. rowansci.com
Predicting Physicochemical Properties: Using computational tools to predict key drug-like properties such as lipophilicity (logP), acidity (pKa), solubility, and metabolic stability for virtual libraries of 6-SF5-indole derivatives. nih.gov
Modeling Biological Interactions: Employing molecular docking and molecular dynamics simulations to predict how 6-SF5-indole derivatives might bind to biological targets like enzymes and receptors, thereby guiding the design of potent and selective therapeutic agents. researchgate.netresearchgate.net
Rationalizing Reactivity: Using computational analysis to understand and predict the regioselectivity and stereoselectivity of reactions involving the 6-SF5-indole core, complementing experimental mechanistic studies. academie-sciences.frrowansci.com
By integrating predictive modeling into the research workflow, scientists can more effectively navigate the vast chemical space of SF5-indole derivatives, prioritizing the synthesis of compounds with the highest probability of possessing desired characteristics for applications in medicine, agriculture, and materials science. rowansci.comacs.org
Q & A
Q. Q1. What are the key structural features of 6-(Pentafluorosulfanyl)-1H-indole, and how do they influence its chemical reactivity?
The compound’s core indole structure is modified at the 6-position with a pentafluorosulfanyl (-SF₅) group, a highly electronegative and sterically bulky substituent. The -SF₅ group significantly alters electronic properties, increasing electron-withdrawing effects and reducing nucleophilic susceptibility at the indole ring. This enhances stability against oxidation and electrophilic substitution reactions compared to unsubstituted indoles or those with smaller halogens (e.g., -F or -Cl) . The -SF₅ group’s unique electronic profile also impacts solubility, often requiring polar aprotic solvents (e.g., DMF, PEG-400) for synthesis and purification .
Q. Q2. What safety precautions are recommended when handling this compound in laboratory settings?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, acetic acid) .
- Waste Management : Segregate fluorinated waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
- Emergency Protocols : Rinse exposed skin/eyes immediately with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. Q3. How can researchers optimize the synthetic yield of this compound derivatives under varying reaction conditions?
Synthetic optimization requires systematic variation of:
- Catalysts : Copper(I) iodide (CuI) in click chemistry improves regioselectivity for triazole-linked derivatives (42% yield in PEG-400/DMF) . Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for Suzuki-Miyaura couplings with boronic acids, though yields vary widely (5–75%) depending on steric hindrance from the -SF₅ group .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of fluorinated intermediates, while PEG-400 reduces side reactions in click chemistry .
- Temperature/Time : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates, with reaction times ranging from 12 hours (click chemistry) to 48 hours (cross-couplings) .
Q. Q4. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positioning and purity. The -SF₅ group’s deshielding effect shifts aromatic proton signals downfield (e.g., δ 7.8–8.2 ppm for H-7 in 6-SF₅-indole derivatives) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with FAB ionization validates molecular weight (±0.001 Da accuracy) .
- Chromatography : TLC (Rf monitoring) and reverse-phase HPLC (C18 columns, acetonitrile/water gradients) assess purity (>95% required for pharmacological studies) .
Q. Q5. How does the introduction of a pentafluorosulfanyl group affect the electronic properties and stability of indole derivatives compared to other substituents?
The -SF₅ group’s strong electron-withdrawing nature (-I effect) reduces electron density at the indole ring, making it less reactive toward electrophilic aromatic substitution. This contrasts with electron-donating groups (e.g., -OCH₃), which increase reactivity. Stability studies show that -SF₅ derivatives resist hydrolysis under acidic/basic conditions better than -CF₃ or -NO₂ analogs, likely due to steric protection from the five fluorine atoms . Computational studies (DFT) suggest the -SF₅ group’s octahedral geometry minimizes ring strain, enhancing thermal stability .
Q. Q6. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- In Vitro Assays : Screen for anticancer activity using cell viability assays (MTT or resazurin) against models like HeLa or MCF-7 cells. Derivatives with tetrahydropyridine moieties (e.g., 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) show IC₅₀ values in the µM range, suggesting apoptosis induction via kinase inhibition .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents at the 3-position (e.g., aryl, heterocyclic groups) and correlate changes with activity. For example, thiophene-substituted analogs exhibit enhanced potency over furan derivatives due to improved π-π stacking .
- Target Identification : Use affinity chromatography or molecular docking to identify protein targets (e.g., benzodiazepine receptors or PAI-1 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
